molecular formula C20H24N4O2S2 B2592352 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide CAS No. 1260951-85-6

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No. B2592352
M. Wt: 416.56
InChI Key: KVFYRKKKDAMDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-one core, a butyl group at the 3-position, a sulfanyl group at the 2-position linked to an acetamide group, and a dimethylamino phenyl group attached to the nitrogen of the acetamide group.

Scientific Research Applications

Scientific Research Applications:

  • Pharmacokinetics and Pharmacogenetics

    Studies like the one on the polymorphic expression of UGT1A9 in neonates reveal how genetic variability can influence the metabolism of drugs like acetaminophen, highlighting the significance of pharmacogenetics in understanding individual differences in drug metabolism and efficacy (Linakis et al., 2018).

  • Metabolite Analysis for Understanding Drug Action

    Research into the measurement of plasma and urine di-paracetamol and 3-nitro-paracetamol provides insights into novel models of oxidative stress in humans based on oral paracetamol administration, showcasing the role of metabolite analysis in elucidating drug action mechanisms (Trettin et al., 2014).

  • Drug Metabolism and Impact on Hormonal Homeostasis

    Investigations into how acetaminophen use modifies the sulfation of sex hormones across different populations underscore the drug's impact on hormonal homeostasis and its potential implications for reproductive health (Cohen et al., 2018).

properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S2/c1-4-5-11-24-19(26)18-16(10-12-27-18)22-20(24)28-13-17(25)21-14-6-8-15(9-7-14)23(2)3/h6-10,12H,4-5,11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFYRKKKDAMDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

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